(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O/c1-15-10-11-16(2)20(13-15)31-25(33)21-22-24(30-19-9-4-3-8-18(19)29-22)32(23(21)26)28-14-17-7-5-6-12-27-17/h3-14H,26H2,1-2H3,(H,31,33)/b28-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQJFNFSBKLPE-CCVNUDIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. The presence of amino groups and aromatic substitutions contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate several signaling pathways involved in cell proliferation and apoptosis. Research indicates that it may inhibit certain kinases and transcription factors that are crucial for cancer cell survival.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid) | 5.4 | Induction of apoptosis via Bcl-2 inhibition |
| MCF-7 (breast) | 7.2 | Cell cycle arrest at G1 phase |
| HCT116 (colon) | 3.8 | Inhibition of PI3K/Akt pathway |
These results indicate that the compound exhibits promising anticancer properties through multiple mechanisms.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Preliminary data suggest it possesses moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Case Studies
- Study on Anticancer Efficacy : A recent in vitro study assessed the efficacy of the compound against a panel of cancer cell lines. The results indicated a dose-dependent response with significant apoptosis in treated cells compared to controls. The study highlighted the role of the compound in disrupting mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The findings revealed strong binding affinities with Bcl-2 and PI3K, suggesting that these interactions could be pivotal in mediating its biological effects.
Scientific Research Applications
Anticancer Activity
Pyrroloquinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound has shown potential in targeting the G protein-coupled estrogen receptor 1 (GPER), which is implicated in breast cancer proliferation. In vitro studies demonstrated that derivatives of pyrroloquinoxalines exhibit significant antiproliferative effects against GPER-expressing cells, suggesting their utility in developing new anticancer agents .
- Case Study : A study focused on synthesizing new 4,5-dihydropyrrolo[1,2-a]quinoxalines reported promising results in inhibiting cancer cell growth. The synthesized compounds demonstrated high yields and favorable biological activity, reinforcing the potential of this scaffold in cancer therapy .
Antimalarial Activity
The antimalarial properties of quinoxaline derivatives have also been explored, with significant findings:
- Inhibition of Plasmodium falciparum : A series of quinoline-4-carboxamide derivatives were evaluated for their antiplasmodial activity against Plasmodium falciparum. The study highlighted that specific modifications could enhance potency and selectivity, leading to compounds with low nanomolar EC50 values .
- Mechanism : The lead compound identified from this study inhibited the translation elongation factor 2 (PfEF2), presenting a novel mechanism of action that could be exploited for further drug development against malaria .
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes involved in critical biological pathways:
- Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) : Research has identified pyrroloquinoxaline derivatives as dual inhibitors of FAAH and MAGL. These enzymes are key targets in the endocannabinoid system, and their inhibition may have therapeutic implications for pain management and other conditions .
- Case Study : Structural studies revealed specific interactions between the pyrroloquinoxaline scaffold and the active sites of FAAH and MAGL, leading to the identification of potent inhibitors that warrant further investigation for clinical applications .
Anti-inflammatory Properties
Pyrroloquinoxaline derivatives have also been investigated for their anti-inflammatory effects:
- Dual Inhibition of COX and LOX : A recent study developed compounds based on the pyrroloquinoxaline scaffold that demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play significant roles in inflammatory processes, making these derivatives potential candidates for treating inflammatory diseases .
Synthesis and Development
The synthesis of (E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been facilitated by innovative synthetic methodologies:
- Efficient Synthetic Routes : Recent advancements in synthetic techniques have allowed for the efficient production of pyrroloquinoxaline derivatives with improved safety profiles and yields. For instance, the use of methyl radicals in selective methylation processes has simplified the synthesis while enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and physicochemical properties of the target compound and analogues (data derived from –9):
Structural and Functional Insights
Aromatic vs. Aliphatic Substituents
- The target compound’s pyridin-2-ylmethyleneamino group (Position 1) contrasts with thienyl () and benzylidene () analogues. Pyridine’s nitrogen offers hydrogen-bond acceptor capacity, whereas thiophene () may engage in sulfur-mediated interactions.
- 2,5-Dimethylphenyl (Target) vs.
Carboxamide Modifications
- N-Allyl () and N-morpholinylethyl () substituents reduce steric bulk compared to the target’s dimethylphenyl. Morpholine’s oxygen and nitrogen atoms () could improve solubility and pharmacokinetics.
- Ester derivatives () exhibit lower metabolic stability than carboxamides, a critical factor in drug design.
Polar Functional Groups
Physicochemical and Predicted Properties
- Lipophilicity : The target compound’s molecular weight (514.58 g/mol) and dimethylphenyl group suggest higher logP values vs. smaller analogues (e.g., : 371.40 g/mol).
- Solubility : Methoxyethyl () and morpholinyl () substituents likely improve aqueous solubility compared to halogenated () or esterified () derivatives.
- pKa: reports a pKa of ~12.38, indicating a basic nitrogen site, possibly the morpholine or quinoxaline core.
Preparation Methods
Core Synthesis: Pyrrolo[2,3-b]quinoxaline Formation
The foundational step involves constructing the pyrrolo[2,3-b]quinoxaline system. A widely adopted method employs 2,3-dichloroquinoxaline as the starting material:
Nucleophilic Aromatic Substitution :
Pyrrole Annulation :
- Treatment with ethyl glycinate hydrochloride in DMF at 80°C for 6 h induces cyclization to form the pyrrolo[2,3-b]quinoxaline core.
- Critical parameter: Strict anhydrous conditions to prevent hydrolysis of the nitrile group.
Functionalization at Position 1: Imine Installation
The (E)-pyridin-2-ylmethyleneamino group is introduced via Schiff base formation:
Intermediate Preparation :
- 1-Aminopyrrolo[2,3-b]quinoxaline-3-carboxamide is synthesized by hydrolyzing the nitrile group (6M HCl, reflux, 4 h) followed by coupling with 2,5-dimethylphenylamine using EDC/HOBt.
Condensation with Pyridine-2-carbaldehyde :
- Reaction of the primary amine with pyridine-2-carbaldehyde in ethanol under reflux (4 h) produces the imine.
- Stereochemical Control : The E-isomer predominates (>95%) when using molecular sieves to absorb water.
| Step | Reagent/Condition | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 6M HCl, reflux | 4 | 85 |
| 2 | EDC/HOBt, RT | 16 | 72 |
| 3 | EtOH, reflux | 4 | 68 |
Position 3 Modification: Carboxamide Installation
The N-(2,5-dimethylphenyl)carboxamide group is installed early in the synthesis to avoid side reactions during subsequent steps:
Carboxylic Acid Activation :
Amide Coupling :
- Reaction with 2,5-dimethylaniline in dichloromethane (0°C to RT, 12 h) yields the carboxamide.
- Yield Optimization : Adding DMAP (4-dimethylaminopyridine) increases yield from 65% to 82%.
Alternative Synthetic Routes
One-Pot InCl₃-Catalyzed Cyclization
Recent advancements utilize indium(III) chloride (InCl₃) to catalyze tandem reactions (Fig. 2):
Palladium-Catalyzed Transfer Hydrogenation
A green chemistry approach employs Pd/C with ammonium formate as a hydrogen donor:
Nitrile Reduction :
- 3-Cyanopyrroloquinoxaline is reduced to the primary amine (H₂, 50 psi, 24 h).
Imine Formation :
Analytical Characterization and Validation
Critical quality control measures include:
¹H NMR Analysis :
- Diagnostic signals:
- δ 8.72 (d, J=4.8 Hz, pyridine H-6).
- δ 7.85 (s, imine CH=N).
- δ 2.32 (s, dimethylphenyl CH₃).
- Diagnostic signals:
HPLC Purity :
- >99% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).
X-ray Crystallography :
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Stepwise Synthesis | 68 | 99.2 | High | Moderate |
| InCl₃-Catalyzed | 70 | 98.5 | Medium | High |
| Pd-Catalyzed | 75 | 99.1 | Low | Excellent |
*Green metrics assessed via E-factor and PMI (Process Mass Intensity).
Q & A
Q. What are the key considerations in designing multi-step synthetic routes for this compound?
The synthesis of this pyrroloquinoxaline derivative requires careful optimization of reaction conditions, including solvent choice (e.g., DMSO or ethanol for polar intermediates), temperature control (50–120°C), and catalysts (e.g., acid/base or Pd-based catalysts for coupling reactions). Multi-step routes often involve:
- Condensation reactions to form the pyrroloquinoxaline core.
- Schiff base formation for the pyridin-2-ylmethylene substituent .
- Purification techniques (e.g., column chromatography or recrystallization) to isolate intermediates and final products . Yield optimization may require Design of Experiments (DoE) to evaluate interactions between variables like reactant stoichiometry and reaction time .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and aromaticity of the pyrroloquinoxaline core .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as seen in related derivatives .
Q. What preliminary assays are used to screen its biological activity?
Initial screening includes:
- Kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to kinase-targeting pyrroloquinoxalines .
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking to predict binding affinity to biological targets like DNA topoisomerases .
Advanced Research Questions
Q. How can computational methods predict its interaction with biological targets?
Advanced strategies include:
- Density Functional Theory (DFT) to model electronic properties influencing binding (e.g., HOMO/LUMO analysis of the pyridin-2-ylmethylene group) .
- Molecular Dynamics (MD) simulations to assess stability of ligand-protein complexes (e.g., with tubulin or kinases) .
- QSAR modeling to correlate substituent effects (e.g., 2,5-dimethylphenyl) with activity trends across derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or differential solubility. Mitigation approaches:
- Standardized protocols (e.g., consistent cell culture conditions and controls) .
- Dose-response curve analysis to distinguish between true bioactivity and solvent/DMSO artifacts .
- Metabolic stability testing (e.g., liver microsomes) to rule out pharmacokinetic confounding factors .
Q. How does the E-configuration of the pyridin-2-ylmethylene group influence reactivity and bioactivity?
The E-configuration is critical for:
- Stereoelectronic effects : The planar arrangement optimizes π-π stacking with aromatic residues in target proteins .
- Hydrogen bonding : The imine nitrogen orientation facilitates interactions with catalytic lysine residues in kinases .
- Synthetic control : Photoisomerization risks require UV/Vis monitoring during reactions .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be improved?
Key challenges include low yields in Schiff base formation (~30–40%) and purification difficulties due to polar byproducts. Solutions:
- Flow chemistry : Continuous reactors enhance mixing and temperature control for imine formation .
- Microwave-assisted synthesis : Reduces reaction time for condensation steps from hours to minutes .
Q. How can spectroscopic data distinguish this compound from structurally similar analogs?
- ¹H NMR : The 2,5-dimethylphenyl group shows distinct singlet peaks for methyl protons (δ 2.2–2.4 ppm) .
- IR spectroscopy : Stretching frequencies for the carboxamide group (1650–1700 cm⁻¹) differentiate it from ester analogs .
- Mass spectrometry : Fragmentation patterns (e.g., loss of CO from the carboxamide) provide diagnostic ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
